OX1R Affinity and Selectivity: >80-Fold Preference Over OX2R Compared to Dual Antagonists
GSK1059865 demonstrates a binding affinity (Ki) of 5.0 nM for human OX1R and exhibits >80-fold selectivity over OX2R (Ki for OX2R ≈ 400 nM) [1]. This degree of selectivity is markedly higher than that of dual OX1/OX2R antagonists such as Almorexant (OX1R IC50 = 6.6 nM, OX2R IC50 = 3.4 nM) or SB-649868, which do not differentiate between the two subtypes . In functional assays, GSK1059865 acts as a surmountable antagonist at OX1R, producing a parallel rightward shift in orexin-A concentration-response curves without depressing maximal response, a profile consistent with competitive antagonism [2].
| Evidence Dimension | Receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | OX1R Ki = 5.0 nM; OX2R Ki ≈ 400 nM (estimated from 80-fold selectivity) |
| Comparator Or Baseline | Almorexant: OX1R IC50 = 6.6 nM, OX2R IC50 = 3.4 nM (non-selective dual antagonist) |
| Quantified Difference | GSK1059865 exhibits >80-fold selectivity for OX1R over OX2R, whereas Almorexant shows only ~2-fold selectivity for OX2R over OX1R. |
| Conditions | Radioligand binding assays using recombinant human OX1R and OX2R expressed in cell lines. |
Why This Matters
High OX1R selectivity minimizes off-target OX2R-mediated effects (e.g., sleep induction), enabling unambiguous attribution of behavioral or neural outcomes to OX1R blockade.
- [1] Jana, S., et al. (2025). Syntheses and preclinical evaluations of 11C-labeled radioligands for imaging brain orexin-1 and orexin-2 receptors with positron emission tomography. RSC Medicinal Chemistry, Advance Article. DOI: 10.1039/D5MD00382B View Source
- [2] Nature Precedings Figure 2: Schild analysis of GSK1059865 at rOX1R and rOX2R. DOI: 10.1038/npp.2012.48 View Source
